ethyl 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-6-bromo-5-methoxy-1-methyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-6-bromo-5-methoxy-1-methyl-1H-indole-3-carboxylate is a complex organic compound that features a benzimidazole moiety linked to an indole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-6-bromo-5-methoxy-1-methyl-1H-indole-3-carboxylate typically involves multiple steps. One common approach starts with the preparation of the benzimidazole moiety, followed by its attachment to the indole structure. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as tetrabutylammonium iodide (n-Bu4NI) and potassium carbonate (K2CO3) in toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-6-bromo-5-methoxy-1-methyl-1H-indole-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is obtained.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Ethyl 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-6-bromo-5-methoxy-1-methyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of ethyl 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-6-bromo-5-methoxy-1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Ethyl 2-[[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
- Ethyl (2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3-thiazol-4-yl)acetate
Uniqueness
Ethyl 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-6-bromo-5-methoxy-1-methyl-1H-indole-3-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C21H20BrN3O3S |
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Molecular Weight |
474.4 g/mol |
IUPAC Name |
ethyl 2-(1H-benzimidazol-2-ylsulfanylmethyl)-6-bromo-5-methoxy-1-methylindole-3-carboxylate |
InChI |
InChI=1S/C21H20BrN3O3S/c1-4-28-20(26)19-12-9-18(27-3)13(22)10-16(12)25(2)17(19)11-29-21-23-14-7-5-6-8-15(14)24-21/h5-10H,4,11H2,1-3H3,(H,23,24) |
InChI Key |
OYYYAHKFZPKNKN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C)CSC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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